(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
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Overview
Description
(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of lysine, an essential amino acid, and features protective groups that make it useful in peptide synthesis and other chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The benzyl ester is then introduced to protect the carboxyl group. The hydrochloride salt is formed by treating the compound with hydrochloric acid. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated synthesizers and more efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: Removal of the Boc protecting group under acidic conditions.
Esterification: Formation of esters with different alcohols.
Amidation: Reaction with carboxylic acids to form amides.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Esterification: Alcohols in the presence of acid catalysts.
Amidation: Carboxylic acids with coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Hydrolysis: (S)-2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.
Esterification: Various esters depending on the alcohol used.
Amidation: Amides formed with different carboxylic acids.
Scientific Research Applications
(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The benzyl ester serves a similar protective function for the carboxyl group. These protective groups can be removed under specific conditions, enabling the compound to participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
- (S)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
Uniqueness
(S)-Benzyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific protective groups, which make it particularly useful in peptide synthesis. The benzyl ester provides a different reactivity profile compared to methyl or ethyl esters, allowing for more selective reactions in complex synthetic pathways .
Properties
IUPAC Name |
benzyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14;/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22);1H/t15-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKRZZLJIDUJIB-RSAXXLAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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